Cas no 33332-01-3 (4-aminooxan-3-ol)

4-aminooxan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 4-aminotetrahydro-2H-pyran-3-ol
- TRANS-4-AMINOTETRAHYDROPYRAN-3-OL
- AK172298
- (3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol
- (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol
- (3R,4R)-4-Aminotetrahydro-2H-pyran-3-ol
- (3R,4R)-rel-4-Aminotetrahydro-2H-pyran-3-ol
- PBQHDTRHGNGTLZ-UHFFFAOYSA-N
- 2H-Pyran-3-ol, 4-aminotetrahydro- (8CI)
- (3RS,4SR)-4-aminotetrahydro-2H-pyran-3-ol
- (3RS,4SR)-4-amino-tetrahydro-2H-pyran-3-ol
- rac-(3R,4S)-4
- 4-Amino-tetrahydro-pyran-3-ol
- 4-aminooxan-3-ol
- PB24500
- 1388809-16-2
- 4-aminotetrahydropyran-3-ol
- SY044943
- 3-Amino-1,5-anhydro-2,3-dideoxy-pentitol
- SB12652
- DB-059932
- AKOS022719621
- SB22797
- EN300-160646
- PB28882
- (3R,4S)-4-Amino-tetrahydro-pyran-3-ol
- 1309081-53-5
- (3R,4R)-4-Amino-tetrahydro-pyran-3-ol
- cis-4-Amino-tetrahydro-pyran-3-ol
- (3S,4R)-4-Amino-tetrahydro-pyran-3-ol
- P16839
- SB12646
- rac-(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol
- SY260776
- CS-0104804
- (3S,4S)-4-Amino-tetrahydro-pyran-3-ol
- (3R,4S)-4-Aminotetrahydropyran-3-ol
- 33332-01-3
- SCHEMBL253569
- (3S,4R)-4-Amino-3-hydroxytetrahydropyran
- 3-Amino-1,5-anhydro-2,3-dideoxy-D-threo-pentitol
- SB36654
- SB12656
- MFCD20232299
- MFCD13192573
- 215940-92-4
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- MDL: MFCD13192573
- Inchi: 1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2
- InChI Key: PBQHDTRHGNGTLZ-UHFFFAOYSA-N
- SMILES: O1CCC(C(C1)O)N
Computed Properties
- Exact Mass: 117.078978594g/mol
- Monoisotopic Mass: 117.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5
- XLogP3: -1.3
4-aminooxan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-160646-2.5g |
4-aminooxan-3-ol |
33332-01-3 | 2.5g |
$780.0 | 2023-02-17 | ||
Enamine | EN300-160646-10.0g |
4-aminooxan-3-ol |
33332-01-3 | 10.0g |
$1779.0 | 2023-02-17 | ||
eNovation Chemicals LLC | Y1123007-1g |
4-Amino-tetrahydro-pyran-3-ol |
33332-01-3 | 95% | 1g |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123007-250mg |
4-Amino-tetrahydro-pyran-3-ol |
33332-01-3 | 98% | 250mg |
$420 | 2022-11-01 | |
Enamine | EN300-160646-0.5g |
4-aminooxan-3-ol |
33332-01-3 | 0.5g |
$387.0 | 2023-02-17 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1826-1g |
4-Amino-tetrahydro-pyran-3-ol |
33332-01-3 | 98% | 1g |
2527.17CNY | 2021-05-07 | |
Chemenu | CM539485-1g |
2H-Pyran-3-ol, 4-aminotetrahydro- (8CI) |
33332-01-3 | 95%+ | 1g |
$*** | 2023-05-30 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1826-5g |
4-Amino-tetrahydro-pyran-3-ol |
33332-01-3 | 98% | 5g |
10091.7CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1826-50mg |
4-Amino-tetrahydro-pyran-3-ol |
33332-01-3 | 98% | 50mg |
831.08CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1826-250mg |
4-Amino-tetrahydro-pyran-3-ol |
33332-01-3 | 98% | 250mg |
¥0.0 | 2025-01-21 |
4-aminooxan-3-ol Related Literature
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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3. Back matter
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4. Book reviews
Additional information on 4-aminooxan-3-ol
Comprehensive Guide to trans-4-Aminotetrahydropyran-3-OL (CAS No. 33332-01-3): Properties, Applications, and Market Insights
trans-4-Aminotetrahydropyran-3-OL (CAS No. 33332-01-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This bicyclic structure, featuring both an amino group and a hydroxyl group, makes it a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for "trans-4-Aminotetrahydropyran-3-OL uses" or "CAS 33332-01-3 synthesis," highlighting its growing importance in drug development and material science.
The molecular formula of trans-4-Aminotetrahydropyran-3-OL is C5H11NO2, with a molecular weight of 117.15 g/mol. Its unique stereochemistry (trans configuration) contributes to its stability and reactivity, making it valuable for asymmetric synthesis. Recent studies have explored its potential in creating "chiral building blocks" for APIs (Active Pharmaceutical Ingredients), particularly in neurological and cardiovascular therapies. This aligns with current trends in "green chemistry" and "sustainable drug development," as the compound can reduce synthetic steps in complex molecule production.
In pharmaceutical applications, trans-4-Aminotetrahydropyran-3-OL serves as a precursor for several drug candidates. Its structural motif appears in molecules targeting "G-protein-coupled receptors" (GPCRs), a hot topic in 2024 drug discovery. The compound's ability to form hydrogen bonds enhances bioavailability—a key factor when researchers search for "how to improve drug solubility." Notably, its derivatives show promise in treating metabolic disorders, coinciding with rising global interest in "diabetes research chemicals."
The synthesis of CAS 33332-01-3 typically involves reductive amination or catalytic hydrogenation methods. Recent advancements in "flow chemistry" have optimized its production, addressing common queries like "scaling up tetrahydropyran derivatives." Analytical techniques such as HPLC and NMR confirm its high purity (>98%), crucial for compliance with "ICH Q7 guidelines"—a frequent search term among quality control specialists.
Market analysis reveals growing demand for trans-4-Aminotetrahydropyran-3-OL in North America and Asia-Pacific regions, driven by pharmaceutical R&D investments. Industry reports correlate this trend with searches for "specialty chemicals market growth 2024." The compound's stability under ambient conditions (storage recommendations: 2-8°C, inert atmosphere) makes it preferable over more sensitive alternatives, a practical consideration for laboratories researching "stable heterocyclic amines."
From a regulatory perspective, 33332-01-3 is not classified under restricted lists, but proper handling remains essential. Safety Data Sheets (SDS) emphasize standard organic compound precautions, aligning with queries about "safe handling of amino alcohols." Its environmental profile is favorable compared to halogenated analogs, resonating with the "green solvents in medicinal chemistry" trend.
Future research directions for trans-4-Aminotetrahydropyran-3-OL include exploring its role in "bioconjugation techniques" and "proteolysis-targeting chimeras" (PROTACs). These applications respond to emerging search trends like "next-gen drug modalities." Patent analysis shows increasing filings involving this scaffold, particularly for kinase inhibitors—a reflection of its relevance in "targeted cancer therapy" developments.
For researchers sourcing CAS 33332-01-3, technical specifications often include: white crystalline solid, melting point 89-92°C, and solubility in polar solvents (water, ethanol). These parameters address frequent purchaser inquiries about "physical properties of tetrahydropyran derivatives." Leading suppliers now provide batch-specific COAs (Certificates of Analysis), responding to the pharmaceutical industry's focus on "traceability in fine chemicals."
In conclusion, trans-4-Aminotetrahydropyran-3-OL represents a strategic compound bridging academic research and industrial applications. Its alignment with trending topics—from "fragment-based drug design" to "continuous manufacturing"—ensures sustained relevance. As synthetic methodologies advance, this molecule will likely play a pivotal role in addressing complex challenges in medicinal chemistry and beyond.
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